molecular formula C22H16BrN3O5 B304637 N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide

Cat. No. B304637
M. Wt: 482.3 g/mol
InChI Key: SLHRPEYDWAXLSP-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has been achieved through a variety of methods. One such method involves the reaction of 2-(5-isoxazolyl)-4-methylphenol with 2-bromo-4'-methylphenylacetic acid, followed by the reaction of the resulting product with hydrazine hydrate and 6-bromo-4-oxo-4H-chromene-3-carbaldehyde. The final product is obtained through recrystallization.

Scientific Research Applications

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide

Molecular Formula

C22H16BrN3O5

Molecular Weight

482.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-4-oxochromen-3-yl)methylideneamino]-2-[4-methyl-2-(1,2-oxazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H16BrN3O5/c1-13-2-4-18(16(8-13)20-6-7-25-31-20)30-12-21(27)26-24-10-14-11-29-19-5-3-15(23)9-17(19)22(14)28/h2-11H,12H2,1H3,(H,26,27)/b24-10+

InChI Key

SLHRPEYDWAXLSP-YSURURNPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Br)C4=CC=NO4

SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Br)C4=CC=NO4

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Br)C4=CC=NO4

Origin of Product

United States

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